molecular formula C22H22N4O3S B2665309 4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 2319874-43-4

4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2665309
CAS No.: 2319874-43-4
M. Wt: 422.5
InChI Key: LXTIZIKMNJPJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

Research in synthetic chemistry has developed novel compounds through complex reactions. For example, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, displaying significant anti-inflammatory and analgesic activities, showcases the potential for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, advancements in the regioselective synthesis of pyrimidine-annelated heterocycles highlight the versatility of these compounds in organic synthesis (Majumdar, Das, Kundu, & Bandyopadhyay, 2001).

Biological Activities

Several studies focus on the biological activities of heterocyclic compounds. For instance, new N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives demonstrated moderate to high anti-Hepatitis B virus activities, indicating their potential as antiviral agents (El‐Sayed, Ramiz, & Abdel-Rahman, 2009). Another study explored the synthesis and evaluation of 5,7-dimethyl- oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as inhibitors of FGFR1, showing promising antitumor activities (Ye, Wang, Nian, Wang, Chen, Yu, & Wang, 2015).

Material Science Applications

In material science, the study of weak interactions in barbituric acid derivatives revealed steady intermolecular organic "sandwich" complexes, providing insights into the design of molecular structures with specific physical and chemical properties (Khrustalev, Krasnov, & Timofeeva, 2008). This research contributes to the understanding of π–π stacking versus hydrogen bonding interactions, crucial for developing new materials.

Properties

IUPAC Name

4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-[(3-methylphenyl)methyl]-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-13-6-5-7-16(8-13)10-26-21(27)19-18(12-30-24-19)25(22(26)28)11-17-15(3)20(29-4)14(2)9-23-17/h5-9,12H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTIZIKMNJPJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3N(C2=O)CC4=NC=C(C(=C4C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.